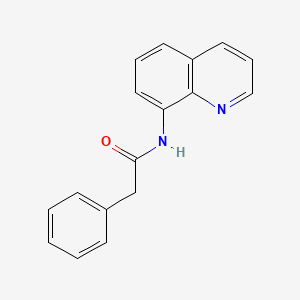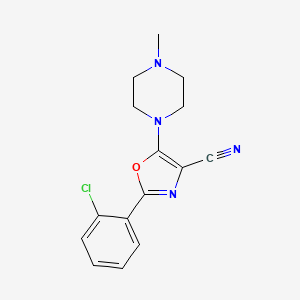
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown significant biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties. It also has a neuroprotective effect and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole in lab experiments include its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and neuroprotective effect. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the mechanism of action of this compound to better understand its anti-cancer activity. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential use of this compound in other scientific research applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound involves the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate to form 2,5-dichlorobenzohydrazide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, 2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-2-3-11(17)10(6-9)15-19-18-14(22-15)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHZERDBABAXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

